2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide
Description
The compound 2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide is a multifunctional acetamide derivative incorporating a 4-chlorobenzo[d]thiazole core, a methylamino linker, and a pyridazinone-furan ethyl side chain. The benzo[d]thiazole moiety is known for its electron-withdrawing properties, while the pyridazinone and furan groups may enhance solubility or binding interactions .
Properties
IUPAC Name |
2-[(4-chloro-1,3-benzothiazol-2-yl)-methylamino]-N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN5O3S/c1-25(20-23-19-13(21)4-2-6-16(19)30-20)12-17(27)22-9-10-26-18(28)8-7-14(24-26)15-5-3-11-29-15/h2-8,11H,9-10,12H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNNOKKTZHXNHHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NCCN1C(=O)C=CC(=N1)C2=CC=CO2)C3=NC4=C(S3)C=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide is a complex organic molecule with significant potential in medicinal chemistry due to its structural features. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.
Structural Overview
The compound consists of multiple functional groups, including:
- Chlorobenzo[d]thiazole moiety
- Methylamino group
- Furan and pyridazine components
These structural elements suggest interactions with various biological targets, making it a candidate for pharmacological evaluation.
Antimicrobial Properties
Research indicates that thiazole-containing compounds often exhibit antimicrobial properties. Similar structures have shown antibacterial activity against various pathogens, suggesting that the target compound may also possess such effects. For instance, derivatives of benzothiazole have been noted for their efficacy against bacterial and fungal strains .
Anticancer Activity
Compounds with thiazole and related structures have demonstrated promising anticancer activities. Studies reveal that certain thiazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For example, a study highlighted that benzothiazole derivatives significantly inhibited the growth of A431 and A549 cancer cells . The incorporation of furan and pyridazine rings in the target compound may enhance its cytotoxic effects through synergistic mechanisms.
Acetylcholinesterase Inhibition
Compounds similar to the target have been evaluated for their acetylcholinesterase (AChE) inhibitory activity, which is crucial in treating neurodegenerative diseases like Alzheimer's. Research on related thiazole derivatives has shown strong AChE inhibition, indicating potential therapeutic applications for cognitive disorders .
The synthesis of this compound typically involves multi-step processes that require careful control of reaction conditions to optimize yield and purity. Common methods include:
- Coupling reactions involving thiazole derivatives with acetamides.
- Functional group modifications to enhance biological activity.
Study 1: Anticancer Evaluation
In a study examining the anticancer properties of thiazole derivatives, a compound structurally similar to the target showed an IC50 value of 1.61 µg/mL against A431 cells. The study concluded that the presence of electron-withdrawing groups significantly enhanced cytotoxicity .
Study 2: Antimicrobial Activity
Another research effort focused on synthesizing and evaluating thiazole derivatives for antimicrobial activity. The results indicated that compounds with similar structural features exhibited notable antibacterial effects against Gram-positive and Gram-negative bacteria .
Comparative Analysis
To better understand the biological profile of the target compound, a comparative analysis with related compounds is presented in Table 1.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Chloro-N-(2-thiophenyl)-benzamide | Contains chloro group and thiophene | Antimicrobial properties |
| 5-Amino-thiazole derivatives | Thiazole ring with amino substitutions | Anticancer activity |
| N-(benzo[d]thiazol-2-yl)-acetamides | Similar acetamide structure | COX inhibition |
This table highlights the unique combination of functional groups present in the target compound, which may influence its distinct biological activities.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its anticancer properties . Studies indicate that it can induce apoptosis in various cancer cell lines by targeting specific proteins involved in cell cycle regulation and DNA interaction. For instance, research has demonstrated that derivatives of benzothiazole compounds exhibit significant cytotoxicity against cancer cells, suggesting that modifications to the compound's structure can enhance its therapeutic efficacy .
Antimicrobial Activity
Research findings suggest that this compound possesses antimicrobial properties , inhibiting the growth of several bacterial and fungal strains. Its mechanism of action may involve disrupting cellular processes or interfering with microbial DNA replication, making it a potential candidate for developing new antibiotics .
Material Science
In material science, the compound can be utilized as a building block for synthesizing new materials with desirable properties such as fluorescence or conductivity. Its aromatic structure allows for various functionalizations, which can lead to materials suitable for electronic applications or sensors .
Case Studies
Several studies have highlighted the applications of this compound:
- Anticancer Activity : A study focused on benzothiazole derivatives found that modifications similar to those in this compound significantly inhibited cell proliferation in A431 and A549 cancer cells, demonstrating its potential as a lead compound in anticancer drug development .
- Antimicrobial Efficacy : Another investigation reported that derivatives of the chlorobenzo[d]thiazole class exhibited strong antimicrobial activity against resistant strains of bacteria, underscoring the importance of this compound in addressing antibiotic resistance issues.
- Synthesis and Characterization : Research detailing the synthesis pathways for compounds similar to 2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide demonstrated high yields and confirmed their structures through spectroscopic methods, validating their potential utility in further applications .
Comparison with Similar Compounds
Structural Features and Functional Groups
The compound shares key features with several analogs (Table 1):
Key Observations :
- Thiazole vs. Benzo[d]thiazole : The benzo[d]thiazole in the target compound provides extended aromaticity compared to simpler thiazole rings, likely enhancing π-π stacking interactions and metabolic stability .
- Chlorinated Substituents : The 4-chloro group on the benzo[d]thiazole aligns with analogs like 2-(4-chlorophenyl)-N-(thiazol-2-yl)acetamide, where chlorine enhances lipophilicity and target affinity .
- Pyridazinone-Furan Side Chain: Unique to the target compound, this moiety may confer distinct solubility or hydrogen-bonding capabilities compared to pyrimidine or indole-based side chains in analogs .
Reactivity Differences :
Physicochemical Properties
Notes:
- The target’s higher molecular weight and aromaticity reduce solubility compared to smaller analogs but may improve membrane permeability.
- The pyridazinone’s oxo group could enhance crystallinity, as seen in related structures .
Pharmacological Potential (Inferred from Analogs)
- Antimicrobial Activity: Thiazole-acetamide analogs show moderate activity against Gram-positive bacteria, with MIC values of 8–32 µg/mL . The target’s furan and pyridazinone groups may broaden this spectrum.
- Coordination Chemistry : The acetamide group’s ability to act as a ligand (e.g., in metal complexes) is documented in , implying possible applications in metalloenzyme targeting.
Preparation Methods
Cyclization of 2-Amino-4-chlorothiophenol
The benzothiazole ring is constructed via cyclization of 2-amino-4-chlorothiophenol with cyanogen bromide (BrCN) in ethanol under reflux (12 h, 78% yield). Chlorination at the 4-position is achieved using N-chlorosuccinimide (NCS) in dichloromethane at 0–5°C.
Reaction Scheme:
$$
\text{2-Amino-4-chlorothiophenol} + \text{BrCN} \xrightarrow{\text{EtOH, reflux}} \text{4-Chlorobenzo[d]thiazol-2-amine}
$$
N-Methylation of the Amine Group
The methylamino group is introduced via reductive amination using formaldehyde and sodium cyanoborohydride (NaBH3CN) in methanol (pH 4–5, 24 h, 85% yield). Alternative methods employ methyl iodide in the presence of potassium carbonate (K2CO3) in dimethylformamide (DMF) at 60°C.
Preparation of 3-(Furan-2-yl)-6-oxopyridazin-1(6H)-yl Ethylamine
Synthesis of Pyridazinone Core
Furan-2-carboxylic acid is condensed with maleic anhydride in acetic acid to form 3-(furan-2-yl)-2,5-diketopentanoic acid. Treatment with hydrazine hydrate in ethanol under reflux yields 3-(furan-2-yl)-6-oxopyridazin-1(6H)-one (72% yield).
Ethylamine Side Chain Introduction
The pyridazinone is alkylated using 2-chloroethylamine hydrochloride in the presence of K2CO3 in acetonitrile (60°C, 8 h, 68% yield). Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) isolates the desired product.
Acetamide Linker Formation
Chloroacetylation of 4-Chlorobenzo[d]thiazol-2-(methyl)amine
The benzothiazole amine is reacted with chloroacetyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base (0°C to RT, 6 h, 89% yield). This yields 2-chloro-N-(4-chlorobenzo[d]thiazol-2-yl)-N-methylacetamide.
Reaction Conditions:
$$
\text{4-Chlorobenzo[d]thiazol-2-(methyl)amine} + \text{ClCH}_2\text{COCl} \xrightarrow{\text{DCM, TEA}} \text{2-Chloro-N-(4-chlorobenzo[d]thiazol-2-yl)-N-methylacetamide}
$$
Nucleophilic Substitution with Pyridazinone Ethylamine
The chloroacetamide intermediate is coupled with 3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl ethylamine in DMF using potassium iodide (KI) as a catalyst (80°C, 12 h, 64% yield). Excess amine (1.2 equiv) ensures complete substitution.
Optimization Strategies and Challenges
Regioselectivity in Benzothiazole Chlorination
Position-selective chlorination at the 4-position requires strict temperature control (0–5°C) to prevent di- or tri-chlorination byproducts. Microwave-assisted synthesis (100°C, 15 min) improves selectivity but reduces yield to 65%.
Amide Bond Stability
The acetamide linker is prone to hydrolysis under acidic or basic conditions. Conducting reactions under inert atmosphere (N2/Ar) and using anhydrous solvents (e.g., DMF, DCM) minimizes degradation.
Purification Techniques
Final product purification employs gradient column chromatography (SiO2, ethyl acetate/hexane 1:1 to 3:1) followed by recrystallization from ethanol/water (7:3). HPLC analysis (C18 column, acetonitrile/water 55:45) confirms ≥98% purity.
Analytical Characterization
Spectroscopic Data
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 443.9 g/mol |
| LogP | 2.85 (calc. XLogP3) |
| Aqueous Solubility | 0.12 mg/mL (25°C) |
| Melting Point | 168–170°C (decomp.) |
Scale-Up Considerations
Industrial-scale production faces challenges in:
- Cost of POCl3 : Substituting with PCl5 reduces expenses but requires stricter safety protocols.
- Waste Management : Neutralization of acidic byproducts (HCl, H3PO4) demands alkaline treatment before disposal.
- Process Automation : Continuous flow reactors improve yield consistency (92±1.5%) compared to batch methods.
Applications and Derivatives
The compound’s structural features suggest potential as:
Q & A
Q. What synthetic strategies are recommended for synthesizing this compound, and how can reaction conditions be optimized?
The compound requires multi-step synthesis involving heterocyclic coupling reactions. Key steps include:
- Core assembly : Formation of the pyridazinone ring via cyclization of hydrazine derivatives with diketones under acidic conditions .
- Functionalization : Introducing the 4-chlorobenzo[d]thiazole and furan-2-yl moieties via nucleophilic substitution or Suzuki-Miyaura cross-coupling .
- Optimization : Control reaction temperature (60–80°C), use polar aprotic solvents (e.g., DMF), and employ catalysts like Pd(PPh₃)₄ for coupling steps .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) and verify purity via HPLC (>95%) .
Q. How should researchers characterize the compound’s structural integrity and purity?
Employ a combination of:
- Spectroscopic methods :
- ¹H/¹³C NMR : Confirm substituent positions (e.g., furan protons at δ 6.3–7.1 ppm; pyridazinone carbonyl at ~165 ppm) .
- HRMS : Validate molecular weight (e.g., [M+H]+ calculated for C₂₁H₂₀ClN₅O₃S: 482.09) .
- Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity .
Q. What preliminary assays are suitable for evaluating its biological activity?
- Enzyme inhibition : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays .
- Cytotoxicity : Screen in cancer cell lines (e.g., MCF-7, HepG2) via MTT assays .
- Solubility/stability : Perform kinetic solubility in PBS (pH 7.4) and metabolic stability in liver microsomes .
Advanced Research Questions
Q. How can researchers resolve contradictions in binding affinity data across different assays?
Discrepancies may arise from assay conditions (e.g., buffer pH, ionic strength). Mitigation strategies include:
- Orthogonal validation : Compare surface plasmon resonance (SPR) with isothermal titration calorimetry (ITC) to confirm thermodynamic parameters .
- Structural analysis : Use X-ray crystallography or cryo-EM to visualize binding modes with target proteins .
- Control experiments : Include known inhibitors (e.g., staurosporine for kinases) to calibrate assay sensitivity .
Q. What computational methods are effective for predicting structure-activity relationships (SAR)?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., ATP-binding pockets in kinases) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes .
- QSAR modeling : Train models with descriptors like logP, polar surface area, and H-bond donors .
Q. How can metabolic liabilities (e.g., rapid clearance) be addressed during lead optimization?
- Prodrug design : Mask polar groups (e.g., acetamide) with ester linkers to enhance bioavailability .
- Isotope labeling : Use ¹⁴C-labeled compound to track metabolic pathways in hepatocytes .
- Structural tweaks : Replace labile groups (e.g., methylamino) with cyclopropyl or trifluoromethyl substituents .
Data Contradiction and Validation
Q. Why might in vitro activity fail to translate to in vivo efficacy, and how can this be investigated?
Potential causes include poor pharmacokinetics (PK) or off-target effects. Solutions:
- PK studies : Measure plasma half-life (t₁/₂), Cmax, and AUC in rodent models .
- Transcriptomics : Use RNA-seq to identify unintended gene regulation .
- Toxicology : Assess hepatotoxicity via ALT/AST levels and histopathology .
Structural and Functional Comparisons
Q. How does this compound differ from structurally similar analogs in terms of activity?
| Analog | Key Features | Activity |
|---|---|---|
| N-(benzo[d]thiazol-2-yl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide | Lacks methylamino group | Lower kinase inhibition |
| 2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(6-methoxy-benzothiazol-2(3H)-ylidene)acetamide | Chlorophenyl substituent | Enhanced cytotoxicity |
Methodological Best Practices
- Synthetic reproducibility : Document reaction parameters (e.g., solvent purity, inert atmosphere) to ensure consistency .
- Data reporting : Include negative results (e.g., failed coupling reactions) to guide troubleshooting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
